6-bromo-N-phenylquinazolin-4-amine
Description
6-Bromo-N-phenylquinazolin-4-amine is a quinazoline derivative featuring a bromine atom at the 6-position and a phenyl group attached to the 4-amino moiety. This compound serves as a versatile scaffold in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications . Its synthesis typically involves coupling 6-bromo-4-chloroquinazoline with aniline derivatives under mild conditions, achieving high yields (e.g., 99% in ) . The bromine atom enhances electrophilicity, facilitating further functionalization via Suzuki-Miyaura cross-coupling or nucleophilic substitution .
Properties
IUPAC Name |
6-bromo-N-phenylquinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3/c15-10-6-7-13-12(8-10)14(17-9-16-13)18-11-4-2-1-3-5-11/h1-9H,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFAJYPCPZEVHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101298532 | |
| Record name | 6-Bromo-N-phenyl-4-quinazolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101298532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307529-03-9 | |
| Record name | 6-Bromo-N-phenyl-4-quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=307529-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-N-phenyl-4-quinazolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101298532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-phenylquinazolin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-bromoquinazoline and aniline.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The 6-bromoquinazoline is reacted with aniline under reflux conditions to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N-phenylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinazoline N-oxides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: 6-amino-N-phenylquinazoline.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Scientific Research Applications
6-Bromo-N-phenylquinazolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential as a kinase inhibitor, which can modulate various biological pathways.
Medicine: It has shown promise in the development of anticancer agents due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-bromo-N-phenylquinazolin-4-amine primarily involves its role as a kinase inhibitor. Kinases are enzymes that transfer phosphate groups from ATP to specific substrates, playing a crucial role in cell signaling and regulation. By inhibiting these kinases, this compound can disrupt abnormal cell signaling pathways, particularly those involved in cancer cell growth and survival. The compound binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent downstream signaling.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance electrophilicity, aiding cross-coupling reactions.
- Heterocyclic substituents (e.g., thiophen-2-ylmethyl or pyrazolyl ) improve solubility and target selectivity.
- Phenyl vs. Quinoline Core: Quinoline derivatives (e.g., 6-bromo-N-(2-methyl-2H-benzo-triazol-5-yl)quinolin-4-amine ) exhibit distinct π-π stacking interactions compared to quinazolines, influencing binding to kinase domains .
Physicochemical Properties
Key Insights :
- Bromine vs. Chlorine : Bromine increases molecular weight and lipophilicity (logP 6.2 vs. 3.0 for chloro analogue), enhancing membrane permeability but reducing aqueous solubility .
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